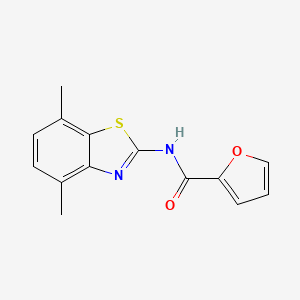

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGIKAAIZCUCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving a substituted aniline and a sulfur source, such as sulfur or thionyl chloride, under reflux conditions.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the benzothiazole and furan rings through a carboxamide linkage.

Industrial Production Methods

Industrial production of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |

The IC50 values represent the concentration required to inhibit 50% of cell viability after a specific exposure time. The mechanisms involve apoptosis induction through caspase activation and DNA damage assessment using assays like the EpiQuick in situ DNA damage assay kit .

Antimicrobial Properties

In addition to its anticancer potential, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been evaluated for antimicrobial activity. Compounds in the benzothiazole class are known for their broad-spectrum antimicrobial properties. The specific activity against various bacterial strains has been documented, highlighting its potential as a therapeutic agent in combating infections.

Synthesis and Production

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid derivatives. The reaction is conducted under controlled conditions to ensure high yield and purity. Industrial production methods can utilize continuous flow reactors for scalability and efficiency.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involved testing against multiple cancer cell lines. The results demonstrated significant cytotoxicity with mechanisms linked to apoptosis and DNA damage repair pathways. This study provides a foundation for further exploration into its use as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics or adjunct therapies for infectious diseases.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide: Similar structure with a methoxy group instead of a dimethyl group.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of a benzothiazole ring and a furan ring, which imparts distinct electronic and steric properties.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 244.27 g/mol

CAS Number: 715680

The compound features a benzothiazole ring, which is known for its diverse biological activities, and a furan-2-carboxamide moiety that may enhance its pharmacological properties.

Synthesis

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction between 4,7-dimethylbenzothiazole and furan-2-carboxylic acid derivatives under controlled conditions. The reaction can be facilitated using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base like triethylamine.

Anticancer Properties

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide have demonstrated:

- Inhibition of Cancer Cell Proliferation: Studies indicated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 and A549. The compound B7 from a related study showed IC values in the low micromolar range against these cell lines, indicating potent anticancer effects .

- Mechanism of Action: The mechanism involves the inhibition of crucial signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation. This dual action not only reduces cell viability but also promotes apoptosis .

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.0 | AKT/ERK inhibition |

| B7 | A549 | 1.5 | AKT/ERK inhibition |

Anti-inflammatory Activity

In addition to anticancer properties, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been evaluated for anti-inflammatory effects. It has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their biological activity. Among them, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide was highlighted for its ability to significantly reduce cancer cell proliferation and promote apoptosis through caspase activation .

- Inflammation Reduction : Another study focused on the anti-inflammatory properties of related compounds showed that they effectively inhibited the production of pro-inflammatory cytokines in human cell lines, indicating their potential utility in inflammatory conditions .

Future Directions

The promising biological activities associated with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide warrant further investigation. Future research could focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against specific cancer types.

Q & A

Q. What in vivo models are suitable for preclinical efficacy testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.